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molecular formula C11H11BrFNO B8547903 2-(4-Bromo-2-fluoro-5-methoxy-phenyl)-2-methyl-propionitrile CAS No. 749931-16-6

2-(4-Bromo-2-fluoro-5-methoxy-phenyl)-2-methyl-propionitrile

Cat. No. B8547903
M. Wt: 272.11 g/mol
InChI Key: QEQOTADQVOVHJK-UHFFFAOYSA-N
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Patent
US07148226B2

Procedure details

The desired product was prepared analogously to Example A (97) step 2, substituting (4-Bromo-2-fluoro-5-methoxy-phenyl)-acetonitrile (1.95 g, 8.0 mmol) from step 4 below in place of 1-(4-bromo-2-fluoro-phenyl)-cyclopropanecarbonitrile. Yield: 8.72 g, 96.0%. 1H NMR (CDCl3) δ: 1.34 (s, 6H), 3.92 (s, 3H), 7.06 (d, J=6.8 Hz, 1H), 7.33 (d, J=10.6 Hz, 1H).
[Compound]
Name
Example A ( 97 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(4-Bromo-2-fluoro-5-methoxy-phenyl)-acetonitrile
Quantity
1.95 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C2(CC[C:16]3[C:21]([O:22][CH3:23])=[CH:20][C:19]([C:24]([CH3:28])([CH3:27])[C:25]#[N:26])=[C:18]([F:29])[CH:17]=3)CC(O)=CC(=O)O2)CCCC1.[Br:30]C1C=CC(C2(C#N)CC2)=C(F)C=1>>[Br:30][C:16]1[C:21]([O:22][CH3:23])=[CH:20][C:19]([C:24]([CH3:28])([CH3:27])[C:25]#[N:26])=[C:18]([F:29])[CH:17]=1

Inputs

Step One
Name
Example A ( 97 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
(4-Bromo-2-fluoro-5-methoxy-phenyl)-acetonitrile
Quantity
1.95 g
Type
reactant
Smiles
C1(CCCC1)C1(OC(C=C(C1)O)=O)CCC1=CC(=C(C=C1OC)C(C#N)(C)C)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C1(CC1)C#N)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1OC)C(C#N)(C)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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